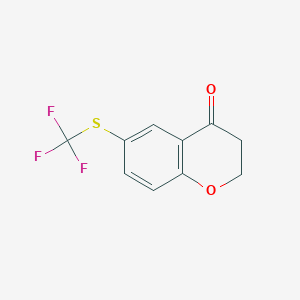

6-((Trifluoromethyl)thio)chroman-4-one

Description

Contextualization of the Chroman-4-one Scaffold in Heterocyclic Chemistry

The chroman-4-one framework is a prominent heterocyclic system consisting of a benzene (B151609) ring fused to a dihydropyran-4-one ring. This scaffold is a cornerstone in medicinal chemistry and is found in a variety of naturally occurring compounds and synthetic molecules with a broad spectrum of biological activities. nih.govthieme-connect.compreprints.org It is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. nih.gov

The structural distinction between chroman-4-one and its unsaturated counterpart, chromone (B188151), lies in the absence of a double bond between positions 2 and 3. This seemingly minor structural modification leads to significant differences in the chemical and biological properties of the resulting compounds. nih.govthieme-connect.com The chroman-4-one scaffold serves as a versatile building block for the synthesis of novel therapeutic agents. nih.gov

Derivatives of chroman-4-one have been reported to exhibit a wide array of pharmacological effects, as detailed in the table below.

| Biological Activity | Examples of Chroman-4-one Derivatives |

| Anticancer | 3-Benzylidene-4-chromanones |

| Antioxidant | 7-Hydroxy-3-(3,4,5-trihydroxybenzylidene)chroman-4-one |

| Anti-inflammatory | Certain chroman-4-one analogs |

| Antiparasitic | Chroman-4-one derivatives targeting pteridine (B1203161) reductase 1 |

| Sirtuin 2 (SIRT2) Inhibition | 2-Alkyl substituted chroman-4-ones |

This table presents examples of biological activities associated with various derivatives of the chroman-4-one scaffold.

The diverse biological profile of chroman-4-one derivatives underscores the importance of this scaffold in the development of new drugs. nih.govresearchgate.netsigmaaldrich.com

The Trifluoromethylthio (-SCF3) Moiety as a Privileged Fluorinated Substituent

The trifluoromethylthio (-SCF3) group has emerged as a highly valuable substituent in medicinal and agrochemical research due to its unique combination of physicochemical properties. capes.gov.br The introduction of this moiety into organic molecules can profoundly influence their biological activity and pharmacokinetic profiles.

Key properties of the trifluoromethylthio group include:

High Lipophilicity: The -SCF3 group is one of the most lipophilic functional groups, with a Hansch lipophilicity parameter (π) of approximately 1.44. nih.govacs.org This property can enhance a molecule's ability to permeate biological membranes, potentially improving its absorption and distribution.

Strong Electron-Withdrawing Nature: The -SCF3 group is a potent electron-withdrawing group, which can significantly alter the electronic properties of the molecule to which it is attached. capes.gov.br

Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group confer high metabolic stability, making molecules containing this moiety less susceptible to oxidative metabolism. capes.gov.br

These characteristics have led to the classification of the -SCF3 group as a "privileged" fluorinated substituent, and its incorporation is a common strategy in modern drug design to optimize lead compounds. nih.gov

| Property | Description | Implication in Drug Design |

| Lipophilicity (Hansch π ≈ 1.44) | High affinity for nonpolar environments. | Enhanced membrane permeability and bioavailability. |

| Electron-withdrawing Effect | Strong inductive effect. | Modulation of pKa, receptor binding interactions. |

| Metabolic Stability | Resistance to enzymatic degradation. | Increased in vivo half-life of the drug. |

This table summarizes the key properties of the trifluoromethylthio group and their relevance in medicinal chemistry.

Rationale for Investigating 6-((Trifluoromethyl)thio)chroman-4-one: Interplay of Structural Features and Potential Applications

The introduction of the highly lipophilic and metabolically stable -SCF3 group onto the biologically active chroman-4-one core could lead to several desirable outcomes:

Enhanced Biological Potency and Selectivity: The electron-withdrawing nature of the -SCF3 group could modulate the electronic distribution of the chroman-4-one ring system, potentially leading to stronger and more selective interactions with biological targets.

Improved Pharmacokinetic Properties: The high lipophilicity of the -SCF3 moiety could enhance the absorption, distribution, and cellular uptake of the compound, leading to improved bioavailability and efficacy. Research on other fluorinated chromone derivatives has shown that the presence of a trifluoromethyl group can influence interactions with enzyme active sites. nih.gov

Increased Metabolic Stability: The inherent stability of the -SCF3 group could protect the molecule from metabolic degradation, prolonging its duration of action in vivo.

Given the diverse biological activities of chroman-4-one derivatives, the synthesis and evaluation of this compound would be a logical step in the exploration of novel therapeutic agents. Its potential applications could span the various pharmacological areas where chroman-4-ones have already shown promise, including oncology, infectious diseases, and inflammatory disorders. The synthesis of related compounds, such as 3-((trifluoromethyl)thio)-4H-chromen-4-one, has been reported, demonstrating the feasibility of introducing the -SCF3 group onto the chromone scaffold. thieme-connect.comnih.govcapes.gov.br The investigation of the specific regioisomer, this compound, would provide valuable structure-activity relationship (SAR) data and could lead to the discovery of new chemical entities with significant therapeutic potential.

Structure

3D Structure

Properties

Molecular Formula |

C10H7F3O2S |

|---|---|

Molecular Weight |

248.22 g/mol |

IUPAC Name |

6-(trifluoromethylsulfanyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H7F3O2S/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5H,3-4H2 |

InChI Key |

ROBMIODBJSLATN-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)SC(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Chemistry of 6 Trifluoromethyl Thio Chroman 4 One

Reactivity Profile of the Chroman-4-one Heterocyclic Core

The chroman-4-one scaffold is a prevalent motif in many biologically active compounds and serves as a versatile synthetic intermediate. mdpi.commasterorganicchemistry.com Its reactivity is primarily centered around the carbonyl group at the C-4 position and the adjacent dihydropyran ring.

Reactions at the Carbonyl Group (C-4) and its Enolization Chemistry

The carbonyl group (C=O) at the C-4 position is a primary site for nucleophilic attack. The carbon atom of the carbonyl is electrophilic due to the polarization of the C=O bond, making it susceptible to reaction with a wide array of nucleophiles. tib.euresearchgate.net The reactivity of this carbonyl is modulated by the adjacent aromatic ring and the electron-withdrawing trifluoromethylthio substituent. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, enhancing its reactivity toward nucleophiles. tib.eu

Common reactions at the C-4 carbonyl of chroman-4-ones include:

Reduction: The carbonyl can be reduced to a secondary alcohol (chroman-4-ol) using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl to form tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an exocyclic double bond.

Formation of Imines and Related Derivatives: Condensation with primary amines yields imines (Schiff bases), while reaction with hydroxylamine (B1172632) forms oximes. chim.it For instance, various thiochroman-4-ones have been converted to their corresponding oximes by heating with hydroxylamine in ethanol. chim.it

Enolization Chemistry: The presence of α-hydrogens on the C-3 carbon allows the chroman-4-one to undergo enolization, forming an enol or enolate intermediate under acidic or basic conditions, respectively. This process is fundamental to many reactions that occur at the α-position (C-3). masterorganicchemistry.com

Base-Catalyzed Enolization: A base can abstract a proton from the C-3 position to form a resonance-stabilized enolate anion. This enolate can then react with various electrophiles. masterorganicchemistry.com

Acid-Catalyzed Enolization: In the presence of an acid, the carbonyl oxygen is protonated, which increases the acidity of the α-hydrogens and facilitates the formation of the enol. masterorganicchemistry.com

The equilibrium between the keto and enol forms is crucial for reactions such as α-halogenation and aldol-type condensations.

Transformations of the Dihydropyran Ring (C-2, C-3)

The dihydropyran ring of the chroman-4-one system is generally stable, but can undergo specific transformations, often involving the enol or enolate intermediates mentioned previously. The presence of the carbonyl group increases the susceptibility of the dihydropyran ring to nucleophilic attack, which can sometimes lead to ring-opening. libretexts.org For example, certain β-carbonyl-substituted dihydropyrans have been shown to undergo ring-opening upon reaction with nucleophiles like ammonia. libretexts.org

Transformations can also be initiated at the C-2 and C-3 positions. For example, functionalization at the C-3 position is often achieved via the enolate, allowing for the introduction of various substituents.

Electrophilic Aromatic Substitution on the Benzenoid Moiety

Electrophilic aromatic substitution (SEAr) reactions introduce new substituents onto the benzene (B151609) portion of the chroman-4-one core. nih.govorganic-chemistry.org The position of substitution is directed by the combined electronic effects of the substituents already present on the ring. In 6-((trifluoromethyl)thio)chroman-4-one, three groups influence the regioselectivity:

The Ether Oxygen (O-1): This is an activating group and directs incoming electrophiles to the ortho and para positions (C-8 and C-6). researchgate.net Its activating effect is due to the donation of its lone pair electrons into the ring via resonance.

The Carbonyl Group (C-4): This is a deactivating group and directs incoming electrophiles to the meta position (C-5 and C-7). Its deactivating nature stems from the withdrawal of electron density from the ring.

The Trifluoromethylthio Group (-SCF₃) at C-6: This is a powerful deactivating group due to the strong inductive electron-withdrawing effect of the -CF₃ moiety. organic-chemistry.org It is known to be a meta-directing group.

The ultimate position of substitution depends on the interplay of these directing effects and the reaction conditions. The C-6 position is already occupied. The ether oxygen strongly activates the C-8 and C-5 positions are meta to the deactivating carbonyl group. The -SCF₃ group at C-6 directs incoming electrophiles to the C-5 and C-7 positions (which are meta to it). Therefore, electrophilic attack is most likely to occur at the C-5 or C-7 positions, which are influenced by multiple directing effects. The powerful deactivating nature of the -SCF₃ group suggests that forcing conditions may be required for substitution to occur.

Reactivity and Stability of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF₃) group significantly influences the molecule's properties due to its unique electronic characteristics.

Electronic Effects on the Aromatic Ring and Adjacent Functional Groups

The -SCF₃ group is one of the most potent electron-withdrawing groups used in medicinal chemistry. organic-chemistry.org Its effect is primarily inductive, stemming from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and, consequently, the S-C bond. This strong electron withdrawal has several consequences:

Deactivation of the Aromatic Ring: It reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution. organic-chemistry.org

Increased Acidity: It can increase the acidity of nearby protons.

Modulation of Reactivity: The deactivating effect influences the reactivity of other functional groups on the molecule. For example, it enhances the electrophilic character of the C-4 carbonyl carbon. tib.eu

Oxidation to Sulfoxide (B87167) and Sulfone Analogues

The sulfur atom in the trifluoromethylthio group can be selectively oxidized to form the corresponding sulfoxide (-S(O)CF₃) and sulfone (-S(O)₂CF₃) analogues. These oxidations are significant as they can further modulate the electronic and biological properties of the molecule. The electron-withdrawing nature of the CF₃ group makes the sulfur atom less nucleophilic and therefore more difficult to oxidize compared to simple alkyl or aryl sulfides. organic-chemistry.org

However, various methods have been developed for this transformation using strong oxidizing agents. Selective oxidation to the sulfoxide without over-oxidation to the sulfone can be achieved by carefully controlling the reaction conditions and the stoichiometry of the oxidant.

| Oxidant | Catalyst/Solvent | Product | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide (TaC) | Sulfoxide | |

| Hydrogen Peroxide (H₂O₂) | Niobium Carbide (NbC) | Sulfone | |

| Urea-Hydrogen Peroxide (UHP) | Phthalic Anhydride / Ethyl Acetate | Sulfone | |

| Oxone | Methanol/Water/Acetone | Sulfone | organic-chemistry.org |

| tert-Butyl Hydroperoxide (TBHP) | Methanesulfonic Acid (MsOH) | Sulfoxide |

These oxidation reactions yield 6-((trifluoromethyl)sulfinyl)chroman-4-one and 6-((trifluoromethyl)sulfonyl)chroman-4-one, respectively, which are valuable derivatives for further chemical and biological studies.

Reductive Cleavage and Nucleophilic Displacements

The presence of the sulfur atom in the trifluoromethylthio group introduces the possibility of C-S bond cleavage under reductive conditions. This transformation can be a critical step in the synthetic manipulation of the chroman-4-one scaffold, allowing for the removal of the sulfur-containing moiety and subsequent functionalization.

Reductive Cleavage of the C-S Bond:

The reductive cleavage of aryl sulfides is a known transformation in organic synthesis, often accomplished using various reducing agents. In the case of this compound, the C(sp²)-S bond is susceptible to cleavage. While specific studies on this exact molecule are not prevalent in the literature, analogous reactions with other aryl trifluoromethyl sulfides suggest that reagents like nickel boride (generated in situ from sodium borohydride and a nickel(II) salt) or systems involving palladium catalysis with a hydride source (e.g., triethylsilane) could be effective. elsevierpure.com The general transformation can be represented as follows:

Table 1: Hypothetical Conditions for Reductive Cleavage of this compound

| Entry | Reducing System | Solvent | Temperature (°C) | Plausible Product |

| 1 | NiCl₂·6H₂O, NaBH₄ | Methanol | 25 | Chroman-4-one |

| 2 | Pd(OAc)₂, Et₃SiH | Toluene | 80 | Chroman-4-one |

| 3 | Raney Nickel | Ethanol | Reflux | Chroman-4-one |

This table presents plausible reaction conditions based on known methods for the reductive desulfurization of aryl sulfides. Specific yields and optimal conditions would require experimental validation for this compound.

Nucleophilic Aromatic Substitution (SNAr):

The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which, through its inductive effect, deactivates the aromatic ring towards electrophilic attack but activates it towards nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pub The trifluoromethylthio group (-SCF₃) is also significantly electron-withdrawing, further enhancing the electrophilicity of the aromatic ring. This activation is most pronounced at the positions ortho and para to the electron-withdrawing substituent. In this compound, the position ortho to the trifluoromethylthio group (C-5) and the position para (C-8, though part of the fused ring system) would be activated.

However, direct nucleophilic displacement of the trifluoromethylthio group itself is a challenging transformation. More commonly, if a suitable leaving group (like a halogen) were present on the aromatic ring, the trifluoromethylthio group would act as an activating group to facilitate its displacement. For instance, if the substrate were 6-((trifluoromethyl)thio)-7-chlorochroman-4-one, a nucleophile would preferentially attack the C-7 position.

Should a sufficiently potent nucleophile be employed under forcing conditions, it is conceivable that the trifluoromethylthio group could be displaced. The mechanism would likely proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. pressbooks.pub

Chemo- and Regioselective Reactions Dictated by Competing Reactive Centers

The this compound molecule possesses multiple reactive sites, leading to potential challenges and opportunities in controlling the chemo- and regioselectivity of its reactions. The primary competing centers are the carbonyl group (C-4), the activated aromatic ring, and the α-carbon to the carbonyl (C-3).

Competition between Carbonyl Addition and Aromatic Substitution:

When reacting with nucleophiles, a primary consideration is whether the reaction will occur at the carbonyl carbon (1,2-addition) or on the aromatic ring (SNAr).

Hard vs. Soft Nucleophiles: The principle of Hard and Soft Acids and Bases (HSAB) can often predict the outcome. Hard nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor attack at the hard electrophilic center, the carbonyl carbon. Soft nucleophiles (e.g., thiols, larger amines) might favor conjugate addition if an α,β-unsaturated system were present, or potentially SNAr if the conditions are suitable.

Reaction Conditions: The regioselectivity can also be influenced by the reaction conditions. Lewis acid catalysis, for example, can enhance the electrophilicity of the carbonyl group, promoting addition at this site.

Reactivity at the α-Carbon (C-3):

The protons on the C-3 position are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles. This reactivity is a common feature of chroman-4-ones. acs.org The presence of the electron-withdrawing 6-substituent would likely have a modest electronic effect on the acidity of the C-3 protons.

Regioselectivity on the Aromatic Ring:

Conversely, for nucleophilic aromatic substitution (as discussed in section 3.2.3), the trifluoromethylthio group activates the ring, directing nucleophilic attack to the positions ortho and para to it.

Table 2: Predicted Reactivity at Competing Centers of this compound

| Reagent Type | Primary Reactive Center | Plausible Transformation | Controlling Factors |

| Strong, Hard Nucleophile (e.g., MeLi) | Carbonyl Carbon (C-4) | 1,2-Addition to form a tertiary alcohol | HSAB Principle |

| Strong Base (e.g., LDA) followed by an Electrophile (e.g., MeI) | α-Carbon (C-3) | Enolate formation and alkylation | Acidity of C-3 protons |

| Electrophile (e.g., Br₂) with Lewis Acid | Aromatic Ring (C-5 or C-7) | Electrophilic Aromatic Substitution | Combined directing effects of substituents |

| Strong Nucleophile under Forcing Conditions | Aromatic Ring (C-6) | Nucleophilic Aromatic Substitution | Activation by the -SCF₃ group |

This table provides a predictive framework for the chemo- and regioselectivity of reactions on this compound based on general principles of organic reactivity.

Derivatization Strategies and Design of Novel Analogues Based on 6 Trifluoromethyl Thio Chroman 4 One

Functionalization of the Chroman-4-one Ring System

The chroman-4-one ring is a versatile platform amenable to a wide range of chemical modifications. nih.gov These transformations allow for the introduction of diverse functional groups that can probe structure-activity relationships (SAR) and optimize drug-like properties.

Introduction of Substituents at C-2 and C-3 Positions

The C-2 and C-3 positions of the chroman-4-one heterocyclic ring are primary targets for derivatization, enabling significant alterations to the molecule's three-dimensional structure and its interactions with biological targets.

A prevalent method for introducing substituents at the C-2 position is through a base-promoted crossed aldol (B89426) condensation of a corresponding 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. youtube.comwpmucdn.com This one-pot synthesis is efficient for creating 2-alkyl substituted chroman-4-ones. youtube.comlibretexts.orgkhanacademy.org For the synthesis of 2-alkyl-6-((trifluoromethyl)thio)chroman-4-one analogues, 2'-hydroxy-5'-((trifluoromethyl)thio)acetophenone would serve as the key precursor. Another approach involves the zinc-mediated cascade alkylation-dechlorination of 3-chlorochromones, which allows for the installation of various alkyl groups at the C-2 position under mild conditions. rsc.org

The C-3 position is also a key site for functionalization. The electron-rich nature of this position in the corresponding chromone (B188151) (the oxidized form) makes it susceptible to reaction with electrophilic partners. nih.govrsc.org For the chroman-4-one itself, direct bromination can install a handle for subsequent nucleophilic substitutions. researchgate.net Radical-induced cascade reactions have also been employed to construct 3-substituted chroman-4-ones, offering a route to introduce diverse functional groups. acs.org

| Position | Reaction Type | Reagents & Conditions | Potential Substituents |

| C-2 | Aldol Condensation/Oxa-Michael Addition | Aldehyde, Base (e.g., DIPA), Heat (Microwave) | Alkyl, Aryl |

| C-2 | Cascade Alkylation-Dechlorination | 3-Chlorochromone, Alkyl NHPI Ester, Zn | Alkyl |

| C-3 | Electrophilic Addition (on chromone) | Electrophilic reagents (e.g., NBS) | Halogens |

| C-3 | Radical Cascade Cyclization | Radical precursors, Initiator | Ester-containing groups, Alkyl groups |

Modifications of the Benzenoid Ring at Positions Ortho, Meta, and Para to C-6

Further diversification can be achieved by introducing additional substituents onto the benzenoid ring. The positions available for substitution relative to the existing C-6 trifluoromethylthio group are C-5 (ortho), C-7 (meta), and C-8 (ortho). The directing effects of the incumbent substituents—the ether oxygen at position 1, the carbonyl at position 4, and the trifluoromethylthio group at C-6—will govern the regioselectivity of electrophilic aromatic substitution reactions.

The ether oxygen is a strongly activating, ortho-para directing group, favoring substitution at C-5 and C-7. Conversely, the carbonyl group is deactivating and meta-directing, while the trifluoromethylthio group is also strongly deactivating and meta-directing. This complex interplay suggests that direct electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) would likely lead to a mixture of products, with a preference for the C-5 and C-7 positions due to the powerful influence of the ether oxygen. Site-selective functionalization can often be better achieved through directed C-H activation methodologies, where a directing group guides a transition metal catalyst to a specific C-H bond. nih.govyoutube.com For instance, the carbonyl group at C-4 has been used to direct the functionalization of the C-5 position in chromones. nih.govrsc.org

Annulation Reactions to Form Fused Polycyclic Systems

Annulation reactions, which involve the formation of a new ring fused to the existing scaffold, can dramatically alter the topology and planar characteristics of the molecule. Such modifications can be used to explore novel chemical space and develop compounds with unique pharmacological profiles. Cascade radical annulation reactions, for example, can be initiated from precursors like 2-(allyloxy)arylaldehydes to build the chroman-4-one core and simultaneously introduce functionality that could lead to further ring formation. researchgate.net Ring-closing metathesis is another powerful tool for constructing fused or adjacent ring systems, provided suitable olefinic tethers are installed on the chroman-4-one scaffold. acs.org

Chemical Transformations of the Trifluoromethylthio Moiety

The trifluoromethylthio (SCF3) group is prized for its high metabolic stability and unique electronic properties. mdpi.com However, its transformation into other functional groups can be a valuable strategy for fine-tuning the molecule's properties or for creating attachment points for larger chemical entities.

Synthesis of Bioisosteric Analogues (e.g., -SCF2H, -SO2CF3)

Bioisosteric replacement of the SCF3 group can modulate electronic and lipophilic character while maintaining a similar steric profile.

Oxidation to Sulfoxide (B87167) and Sulfone: The sulfur atom in the trifluoromethylthio group can be readily oxidized to form the corresponding trifluoromethylsulfinyl (SOCF3) and trifluoromethylsulfonyl (SO2CF3) analogues. These oxidized forms are more polar and can act as hydrogen bond acceptors, significantly altering the compound's solubility and binding interactions. Controlled oxidation of aryl trifluoromethyl sulfides to sulfoxides can be achieved using reagents like hydrogen peroxide in trifluoroacetic acid, which activates the oxidant and can prevent overoxidation to the sulfone. rsc.org More forceful oxidizing agents or different catalytic systems, such as those employing niobium carbide with hydrogen peroxide, can drive the reaction to completion to yield the sulfone (SO2CF3). organic-chemistry.org

Conversion to Difluoromethylthio (-SCF2H): The difluoromethylthio (SCF2H) group is another important bioisostere. While direct reduction of an Ar-SCF3 group to Ar-SCF2H is challenging, synthetic routes to access these analogues typically involve building the group from different precursors. For example, aryl difluoromethyl thioethers can be synthesized from the corresponding thiophenols by reaction with chlorodifluoromethane (B1668795) under phase-transfer conditions. nih.govcapes.gov.br Therefore, accessing the 6-(difluoromethylthio)chroman-4-one would likely involve starting from the corresponding 6-mercaptochroman-4-one.

| Original Group | Bioisostere | Transformation | Typical Reagents |

| -SCF3 | -S(O)CF3 | Oxidation | H2O2 / TFA rsc.org |

| -SCF3 | -SO2CF3 | Oxidation | H2O2 / NbC catalyst organic-chemistry.org |

| -SCF3 | -SCF2H | Replacement | Thiophenol precursor + CHClF2 capes.gov.br |

Structural Diversification via Linker Chemistry

In fields like antibody-drug conjugates (ADCs), linkers are used to attach a potent molecule to a larger delivery vehicle, such as an antibody. nih.govoup.com While the robust C-S and C-F bonds of the trifluoromethylthio group make it an unlikely anchor for direct linker attachment, structural diversification can be achieved by introducing a functional handle elsewhere on the chroman-4-one scaffold that is suitable for conjugation. precisepeg.comacs.org

For this purpose, a functional group such as an amine, carboxylic acid, or azide (B81097) could be installed on the benzenoid ring (e.g., at C-5, C-7, or C-8) or at the C-2 or C-3 positions. This handle would then serve as the attachment point for a variety of linkers. Linker technologies are well-developed and include cleavable linkers (e.g., protease-sensitive peptides, pH-sensitive hydrazones, or reducible disulfides) and non-cleavable linkers. oup.comacs.org The choice of linker chemistry allows for precise control over the release mechanism of the drug, which is critical for therapeutic efficacy and minimizing off-target toxicity. precisepeg.comacs.org By using this strategy, the 6-((trifluoromethyl)thio)chroman-4-one core acts as the key pharmacophore, while the linker enables its conjugation to other molecular systems for targeted delivery or other advanced applications.

Rational Design Principles for Library Synthesis

The rational design of novel analogues based on the this compound scaffold is a critical step in the optimization of lead compounds for various therapeutic targets. This process involves a systematic approach to modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. Key strategies employed in the design of compound libraries include structure-activity relationship (SAR) studies, bioisosteric replacements, and computational modeling.

Structure-Activity Relationship (SAR) Insights

SAR studies are fundamental to understanding how specific structural modifications influence the biological activity of a compound series. For thiochroman-4-one (B147511) derivatives, research has highlighted several key positions on the scaffold that are amenable to modification and can significantly impact activity. While specific SAR data for this compound is limited in publicly available literature, general principles derived from related thiochroman-4-one analogues provide a strong foundation for library design.

Systematic modifications are typically explored at the following positions:

Position 2 and 3 of the Thiochroman Ring: Introduction of various substituents at these positions can influence the compound's interaction with its biological target. For instance, the synthesis of pyrazole (B372694) and isoxazole (B147169) derivatives fused to the thiochroman-4-one core has been explored to probe the effect of heterocyclic rings on biological activity. nih.gov

The Phenyl Ring: Altering the substitution pattern on the benzene (B151609) ring of the chroman core can modulate electronic properties and lipophilicity. The introduction of electron-withdrawing or electron-donating groups can fine-tune the compound's activity.

The Carbonyl Group at Position 4: Modifications at this position, such as the formation of hydrazones or other derivatives, have been shown to enhance the biological activity of thiochroman-4-ones in some contexts. nih.gov

The trifluoromethylthio (-SCF3) group at position 6 is a key feature of the parent compound. The trifluoromethyl group is a strong electron-withdrawing group and is known to enhance properties such as metabolic stability and membrane permeability due to its high lipophilicity. mdpi.com When designing a library, the importance of this group for the desired biological activity must be considered.

The following table summarizes general SAR findings for thiochroman-4-one derivatives that can inform the design of a library based on this compound.

| Scaffold Position | Modification | Observed Effect on Activity (General) | Reference |

| Position 3 | Introduction of an arylidene group | Can lead to potent anticancer activity. | nih.gov |

| Thiochroman Ring | Oxidation of the sulfur atom to a sulfone | Can increase activity against certain parasites by altering electronic properties. | nih.gov |

| Position 2 | Substitution with small alkyl groups | Can influence interactions within the binding pocket of target enzymes. | nih.gov |

| General | Fusion with heterocyclic rings (e.g., pyrazole) | Can modulate antibacterial activity. | nih.gov |

Bioisosteric Replacements

A primary candidate for bioisosteric replacement is the trifluoromethylthio (-SCF3) group itself. While highly beneficial in many cases, its properties might be fine-tuned to optimize activity or reduce potential liabilities.

Table of Potential Bioisosteric Replacements for the Trifluoromethylthio Group:

| Original Group | Potential Bioisostere | Rationale for Replacement |

| -SCF3 | -OCF3 (Trifluoromethoxy) | The trifluoromethoxy group shares the electron-withdrawing nature of the trifluoromethylthio group but has different steric and lipophilic properties, which could lead to improved binding or altered pharmacokinetics. |

| -SCF3 | -Pentafluorosulfanyl (-SF5) | The pentafluorosulfanyl group is a more lipophilic and sterically demanding bioisostere that can enhance metabolic stability and binding affinity. |

| -SCF3 | -Nitro (-NO2) | The nitro group is a classic electron-withdrawing bioisostere, though its potential for metabolic reduction needs to be considered. |

| -SCF3 | -Cyano (-CN) | A smaller, linear electron-withdrawing group that can alter the polarity and hydrogen bonding capacity of the molecule. |

Another key functional group for bioisosteric modification is the carbonyl group at position 4.

Table of Potential Bioisosteric Replacements for the Carbonyl Group:

| Original Group | Potential Bioisostere | Rationale for Replacement |

| C=O | C=N-OH (Oxime) | Can introduce a hydrogen bond donor and alter the geometry of the molecule, potentially leading to new interactions with the target. |

| C=O | C=N-NHR (Hydrazone) | Offers a versatile point for further derivatization and can significantly impact biological activity. |

| C=O | gem-Difluoro (-CF2-) | Can act as a non-reducible and more lipophilic mimic of the carbonyl group, potentially improving metabolic stability. |

Computational Modeling in Library Design

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in the rational design of compound libraries. These in silico techniques allow for the prioritization of synthetic targets, saving time and resources.

Molecular Docking: If the biological target of this compound is known, molecular docking can be used to predict the binding modes of designed analogues. This allows for the design of compounds with improved interactions with key residues in the binding site. For example, docking studies with related chroman-like inhibitors have been used to guide the synthesis of potent PD-1/PD-L1 antagonists. nih.gov

QSAR: QSAR models can be developed to correlate the physicochemical properties of a series of compounds with their biological activities. These models can then be used to predict the activity of virtual compounds, helping to select the most promising candidates for synthesis.

By integrating SAR data, bioisosteric replacement strategies, and computational modeling, a focused and diverse library of this compound analogues can be rationally designed. This approach increases the probability of identifying new compounds with enhanced therapeutic potential.

Mechanistic Investigations of Biological Activity and Structure Activity Relationships

Theoretical Underpinnings for Biological Mechanism Prediction

The prediction of the biological mechanism for a novel compound like 6-((Trifluoromethyl)thio)chroman-4-one relies heavily on computational methods and established structure-activity relationships (SAR). jmb.or.kr Computational algorithms are widely used to develop Quantitative Structure-Activity Relationship (QSAR) models, which can predict the inhibitory activity of molecules and identify crucial chemical features. ijrat.org For the chroman-4-one framework, such in silico approaches, including molecular docking simulations, are applied to predict how derivatives will bind to the active sites of target proteins. nih.gov By analyzing the interactions of the core scaffold and its substituents with enzymes or receptors, researchers can generate hypotheses about the compound's mode of action. This theoretical framework provides a basis for prioritizing synthetic efforts and guiding biological evaluations. jmb.or.kr

Biological Significance of the Chroman-4-one Scaffold

The chroman-4-one moiety is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a versatile structural framework capable of binding to a variety of biological targets. koreascience.kr Its presence in numerous natural and synthetic compounds with diverse pharmacological activities underscores its significance. koreascience.kr Synthetic modifications at various positions of the chroman-4-one ring have led to the development of potent and selective agents for several biological targets. nih.gov

The chroman-4-one scaffold has been extensively investigated as a platform for developing enzyme inhibitors, particularly for targets implicated in neurodegenerative diseases like Alzheimer's disease (AD).

Cholinesterases (AChE and BuChE): Derivatives of chroman-4-one have been designed as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). koreascience.krresearchgate.net The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a key therapeutic strategy in AD. researchgate.net Certain chromanone derivatives exhibit potent anti-AChE activity, with IC50 values in the nanomolar range. For example, (E)-1-(2,3-dibromobenzyl)-4-((7-ethoxy-4-oxochroman-3-ylidene)methyl)pyridinium bromide showed an IC50 value of 0.048 µM against AChE. researchgate.net Other derivatives have shown balanced inhibitory profiles against both enzymes, which may offer broader therapeutic benefits in later stages of AD. researchgate.net

β-Secretase (BACE-1): BACE-1 is a primary therapeutic target in AD as it initiates the production of amyloid-β (Aβ) peptides that form plaques in the brain. mdpi.comnih.gov The chroman-4-one scaffold has been identified as a framework for BACE-1 inhibitors. jmb.or.krnih.govnih.gov While some derivatives show only weak inhibition, others, such as chalcone-benzophenone conjugates incorporating a chroman-4-one-related structure, have demonstrated inhibitory activity in the low-micromolar range. jmb.or.krnih.govmdpi.com For instance, a chalcone-benzophenone conjugate (compound 4 in a specific study) registered an IC50 of 1.06 µM against BACE-1. mdpi.com

Other Enzymes: Beyond AD targets, the chroman-4-one scaffold has shown inhibitory activity against other enzymes. A notable example is Sirtuin 2 (SIRT2), a deacetylase involved in neurodegenerative disorders and cancer. nih.gov Studies have identified chroman-4-one derivatives as potent and highly selective SIRT2 inhibitors, with the most active compounds having IC50 values in the low micromolar range, such as 1.5 µM for 6,8-dibromo-2-pentylchroman-4-one. nih.gov

Table 1: Inhibitory Activity of Various Chroman-4-one Derivatives against Different Enzymes

Derivative Type Enzyme Target Reported IC50 Value Reference N-Benzyl Pyridinium Derivative Acetylcholinesterase (AChE) 0.048 µM researchgate.net Azepane-linked Derivative (Compound 19) Acetylcholinesterase (AChE) 4.88 µM nih.gov Pyrrolidine-linked Derivative (Compound 1) Butyrylcholinesterase (BuChE) 3.86 µM nih.gov Chalcone-Benzophenone Conjugate β-Secretase (BACE-1) 1.06 µM nih.gov 6,8-dibromo-2-pentylchroman-4-one Sirtuin 2 (SIRT2) 1.5 µM [10, 12, 13] 5-hydroxy-2-methyl-chroman-4-one Monoamine Oxidase B (MAO-B) 3.23 µM jmb.or.kr

The chroman-4-one framework is also adept at serving as a ligand for various receptors.

G Protein-Coupled Receptors (GPCRs): Derivatives based on the related chromen-4-one scaffold have been developed as potent and selective ligands for GPR55, a lipid-activated GPCR considered a drug target for inflammation, pain, and cancer. nih.gov These studies indicate that the chromanone core can be systematically modified to produce compounds ranging from full agonists to antagonists. nih.gov

Somatostatin (B550006) Receptors: By attaching appropriate amino acid side chains, the chroman-4-one scaffold has been used to create peptidomimetics that mimic the structure of peptide hormones. nih.gov This approach has resulted in compounds with agonistic properties for subtypes of the somatostatin receptor, which are involved in various physiological processes. nih.gov

Sigma (σ) Receptors: In the context of developing multi-target agents for Alzheimer's disease, chroman-4-one derivatives have been shown to possess high affinity for both σ1 and σ2 receptors, which are implicated in neurotransmission and cellular stress responses. researchgate.net

Impact of the Trifluoromethylthio Group on Pharmacological Profiles

The introduction of a trifluoromethylthio (SCF3) group at the 6-position of the chroman-4-one scaffold is a deliberate strategy to enhance its drug-like properties. The SCF3 group is an increasingly popular substituent in medicinal chemistry due to its unique electronic and physicochemical characteristics. ijrat.orgmdpi.com

The SCF3 group is expected to significantly influence how the molecule interacts with its biological targets.

Electronic Effects: As a strongly electron-withdrawing group, the SCF3 substituent can decrease the electron density of the aromatic ring of the chroman-4-one scaffold. mdpi.com This electronic modulation can alter key interactions, such as hydrogen bonds or π-stacking, within a protein's binding pocket. The high electronegativity of the related trifluoromethyl (CF3) group is known to strengthen interactions with biological targets.

Binding Affinity: Fluorinated groups are known to enhance binding affinity to target proteins. The SCF3 moiety, by modifying the electronic environment and lipophilicity of the parent molecule, can improve the complementarity between the ligand and its binding site, potentially leading to increased potency. ijrat.org

The physicochemical properties endowed by the SCF3 group are critical for a compound's pharmacokinetic profile.

Lipophilicity: The trifluoromethylthio group is recognized as one of the most lipophilic functional groups used in drug design. mdpi.com Its introduction is a well-established strategy to increase a molecule's lipophilicity, which can significantly enhance its ability to cross cellular membranes. ijrat.orgmdpi.com This property is crucial for improving absorption and distribution, including penetration of the blood-brain barrier. ijrat.org

Steric Profile: The trifluoromethyl group is often used as a bioisostere of a chlorine atom or a methyl group, allowing for steric modifications that can optimize binding and selectivity. The volume of the SCF3 group is a key parameter that can be fine-tuned to improve the fit within a receptor's active site. ijrat.org

Metabolic Stability and Bioavailability: A major advantage of the SCF3 group is its ability to improve metabolic stability. mdpi.com It can act as a metabolically robust substitute for more labile groups, protecting the molecule from enzymatic degradation in the body. mdpi.com The combination of enhanced lipophilicity and improved metabolic stability is expected to lead to significantly greater bioavailability, allowing for more effective drug action. ijrat.org

Table 2: Predicted Physicochemical Impact of the Trifluoromethylthio (SCF3) Group

Property Predicted Influence of SCF3 Group Pharmacological Consequence Reference Lipophilicity Significant Increase Enhanced membrane permeability, absorption, and BBB penetration [5, 11, 14] Electronic Nature Strongly Electron-Withdrawing Modulation of molecular interactions and binding affinity [5, 8] Metabolic Stability Increased Protection from enzymatic degradation, longer half-life [5, 14] Bioavailability Increased Improved overall drug exposure and efficacy [8, 11]

Structure-Activity Relationship (SAR) Studies of Trifluoromethylthio-Substituted Chroman-4-ones

While specific and comprehensive SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on other substituted chroman-4-ones and from the known properties of the trifluoromethylthio group.

The position of a substituent on the chroman-4-one ring system is a critical determinant of biological activity. acs.orgnih.gov The impact of the trifluoromethylthio group's placement can be inferred from studies on analogous compounds.

Research on various substituted chroman-4-ones has indicated that substitution at the 6- and 8-positions can be particularly advantageous for certain biological activities. acs.orgnih.gov For example, in a series of chroman-4-one derivatives evaluated as SIRT2 inhibitors, larger, electron-withdrawing substituents at the 6- and 8-positions were found to be favorable for inhibitory potency. acs.orgnih.gov Given that the trifluoromethylthio group is both sterically demanding and strongly electron-withdrawing, its placement at the 6-position aligns with these findings for achieving significant biological effects.

Table 1: Inferred Positional Effects of the Trifluoromethylthio Group on Chroman-4-one Activity

| Position of -SCF3 Group | Expected Impact on Biological Activity (based on related compounds) | Rationale |

| 6 | Potentially high | The 6-position is often tolerant of bulky, electron-withdrawing groups, which can lead to enhanced activity in certain biological assays. acs.orgnih.gov |

| 5 | Potentially altered | Substitution at the 5-position can influence interactions with the adjacent carbonyl group and may lead to different binding modes. |

| 7 | Potentially variable | The 7-position is another common site for substitution, and its effects can be highly dependent on the specific biological target. |

| 8 | Potentially high | Similar to the 6-position, the 8-position can accommodate larger substituents that may enhance biological activity. acs.orgnih.gov |

The biological activity of this compound is intrinsically linked to the electronic and steric properties of the trifluoromethylthio group.

Electronic Effects: The trifluoromethylthio (-SCF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property significantly influences the electronic environment of the entire chroman-4-one scaffold. The electron-withdrawing nature of the -SCF3 group can:

Modulate pKa: Alter the basicity of the carbonyl oxygen, which can affect its ability to participate in hydrogen bonding.

Influence Aromatic Interactions: Modify the electron density of the benzene (B151609) ring, impacting π-π stacking or cation-π interactions with the biological target.

Enhance Metabolic Stability: The strong C-F bonds in the trifluoromethyl group contribute to increased resistance to metabolic degradation, potentially leading to a longer duration of action. nih.gov

Studies on other classes of compounds have shown that the introduction of a trifluoromethyl group can lead to a significant improvement in biological activity, often driven by electrostatic interactions. researchgate.net

Steric Effects: The trifluoromethylthio group is considerably bulkier than a hydrogen or methyl group. This steric bulk can:

Dictate Binding Conformation: The size and shape of the substituent can force the molecule to adopt a specific conformation to fit into a binding pocket, which may be more or less favorable for activity.

Improve Selectivity: The steric hindrance can prevent the molecule from binding to off-target proteins, thereby increasing its selectivity.

Enhance Hydrophobic Interactions: The trifluoromethyl group increases the lipophilicity of the molecule, which can lead to stronger hydrophobic interactions with the target. nih.govmdpi.com

The interplay of these electronic and steric factors is crucial. For instance, while the electron-withdrawing nature of the -SCF3 group might be beneficial, its steric bulk could be detrimental if the binding pocket is too small. Therefore, the optimal biological response is a result of a fine balance between these parameters.

Table 2: Key Physicochemical Properties of the Trifluoromethylthio Group and Their Potential Impact on Biological Activity

| Parameter | Property of -SCF3 Group | Potential Impact on Biological Response |

| Electronic Effect | Strongly electron-withdrawing | Alters target interactions, modulates pKa, and can enhance metabolic stability. nih.govresearchgate.net |

| Steric Effect | Bulky | Influences binding conformation, can improve selectivity, and enhances hydrophobic interactions. mdpi.com |

| Lipophilicity | High | Can improve membrane permeability and hydrophobic interactions with the target. nih.govmdpi.com |

Applications in Advanced Organic Synthesis and Material Science

Utilization as a Synthetic Intermediate for Complex Heterocycles

The thiochroman-4-one (B147511) scaffold, a close structural relative of chroman-4-one, is widely recognized as a versatile precursor for the synthesis of a diverse array of heterocyclic compounds. researchgate.net The reactivity of the ketone and the adjacent methylene (B1212753) group in the thiochroman-4-one ring allows for a variety of chemical transformations to build new rings. These reactions can lead to the formation of fused heterocycles such as pyrazoles, imidazoles, thiazoles, indoles, pyridines, and pyrimidines. researchgate.net

Given this established reactivity, 6-((Trifluoromethyl)thio)chroman-4-one is a promising intermediate for the synthesis of complex, fluorine-containing heterocycles. The trifluoromethylthio group is a highly sought-after moiety in medicinal chemistry and materials science due to its strong electron-withdrawing properties and its ability to enhance metabolic stability and binding affinity. researchgate.net By using this compound as a starting material, chemists can incorporate this valuable functional group into larger, more complex heterocyclic systems. The general strategies applied to thiochroman-4-ones can be adapted to this fluorinated analog to create novel compounds with potentially enhanced biological or material properties. researchgate.netpreprints.org

Table 1: Examples of Heterocycles Synthesized from Thiochroman-4-one Precursors This table illustrates the types of heterocyclic systems that could potentially be synthesized from this compound, based on established reactions of the parent thiochroman-4-one scaffold.

| Precursor | Reagent(s) | Resulting Heterocycle | Reference |

| Thiochroman-4-one | Hydrazine derivatives | Pyrazole-fused thiochroman | researchgate.net |

| Thiochroman-4-one | Amidines / Guanidine | Pyrimidine-fused thiochroman | researchgate.net |

| Thiochroman-4-one | α-Haloketones / Amines | Thiazole-fused thiochroman | researchgate.net |

| Thiochroman-4-one | o-Phenylenediamines | Benzodiazepine-fused thiochroman | researchgate.net |

Role in Cascade Reactions and Tandem Processes

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies where multiple chemical bonds are formed in a single operation without isolating intermediates. These processes are valued for their atom economy, reduced waste, and ability to rapidly construct complex molecular architectures from simpler starting materials. nih.gov

The chroman-4-one skeleton itself is often synthesized through cascade reactions. For instance, visible-light-mediated or silver-promoted radical cascade reactions involving substituted aldehydes and alkenes have been developed to efficiently produce various chroman-4-one derivatives. researchgate.netmdpi.com These processes often involve the generation of a radical, its addition to a double bond, and a subsequent intramolecular cyclization to form the chroman-4-one ring system. mdpi.com

In this context, this compound can be viewed from two perspectives:

As a Target Molecule: It can be the product of a cascade reaction designed to incorporate the trifluoromethylthio group at an early stage.

As a Participant: The core structure of this compound can serve as a substrate for further cascade reactions. For example, a reaction could be initiated at the ketone, followed by a sequence of steps involving the aromatic ring or the heterocyclic core to build even more complex, polycyclic structures. Annulation strategies, which involve the formation of a new ring fused to an existing one, are common in heterocyclic chemistry and represent a potential application for this compound in tandem processes. nih.gov

Contribution to the Development of New Synthetic Methodologies

The synthesis and use of this compound are intrinsically linked to the advancement of synthetic methodologies, particularly in the area of fluorine chemistry. The development of new reagents and methods for introducing trifluoromethyl and trifluoromethylthio groups into organic molecules is a major focus of modern chemical research. nih.gov

Methods for the late-stage trifluoromethylthiolation of aromatic and heteroaromatic compounds have become increasingly sophisticated. researchgate.net For example, electrophilic trifluoromethylthiolating species can be generated in situ from reagents like silver trifluoromethylthiolate (AgSCF3) to functionalize chromone (B188151) structures. nih.gov The successful synthesis of this compound relies on such advanced techniques.

Furthermore, the use of this compound as a building block helps to demonstrate the utility and scope of these new methods. When a novel reaction is developed, its application to a range of substrates, including functionalized scaffolds like this compound, is crucial for establishing its robustness and synthetic value. Therefore, this compound serves not only as a product of modern synthetic methods but also as a tool for their further development and validation. researchgate.net

Potential in Functional Material Design (Theoretical Considerations)

The design of new functional materials increasingly relies on computational chemistry to predict the properties of novel molecules before they are synthesized in the lab. researchgate.net Techniques like Density Functional Theory (DFT) allow researchers to calculate the electronic, optical, and physical properties of a molecule based on its structure. researchgate.net

This compound possesses several structural features that make it an interesting candidate for theoretical investigation in materials science.

Electron-Withdrawing Group: The -SCF3 group is strongly electron-withdrawing, which can significantly influence the electron distribution within the molecule's π-system.

Conjugated System: The chroman-4-one core contains a conjugated system that includes the aromatic ring and the α,β-unsaturated ketone.

These features suggest that this compound could have interesting optoelectronic properties. Theoretical calculations could be employed to predict key parameters relevant to functional materials, as outlined in the table below. Such studies would guide the synthesis of related molecules for potential applications in fields like organic electronics (e.g., for organic light-emitting diodes or field-effect transistors), where precise control over electronic properties is essential.

Table 2: Theoretical Properties of Interest for Functional Material Design This table outlines key molecular properties of this compound that could be predicted using computational methods to assess its potential as a functional material.

| Property | Relevance in Material Science | Computational Method | Reference |

| HOMO/LUMO Energy Levels | Determines electronic properties, charge transport capabilities, and optical absorption. | Density Functional Theory (DFT) | researchgate.net |

| Dipole Moment | Influences molecular packing in the solid state and solubility. | DFT / Ab initio methods | researchgate.net |

| Electron Affinity & Ionization Potential | Relates to the ease of electron injection and removal in electronic devices. | DFT / Time-Dependent DFT (TDDFT) | researchgate.net |

| Molecular Polarizability | Affects non-linear optical properties. | DFT / TDDFT | researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-((trifluoromethyl)thio)chroman-4-one, and what critical reaction parameters must be controlled?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution using trifluoromethylcinnamic acid and thiophenol derivatives. A key procedure involves mixing trifluoromethylcinnamic acid with thiophenol in the presence of tetrabutylammonium fluoride (TBAF) as a catalyst at 50°C for 24 hours. Critical parameters include maintaining stoichiometric ratios (e.g., 1.2:1 thiophenol-to-acid), controlling reaction temperature (±2°C), and ensuring anhydrous conditions to prevent side reactions. Post-synthesis, extraction with dichloromethane and purification via column chromatography are recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should researchers interpret key spectral markers?

- Methodological Answer :

- NMR : The carbonyl carbon in the chroman-4-one ring appears at ~190 ppm in -NMR. The trifluoromethyl group () shows distinct splitting in -NMR due to coupling with fluorine nuclei.

- IR : A strong absorption band at 1677–1693 cm confirms the C=O stretch. Bands at 1100–1323 cm correspond to C-F and C-S vibrations.

- HRMS : Use electrospray ionization (ESI) to verify the molecular ion peak (). For example, a calculated m/z of 309.0561 for should match experimental data within 3 ppm .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer : Systematic optimization involves:

- Catalyst Screening : Test alternatives to TBAF (e.g., KCO or phase-transfer catalysts) to improve regioselectivity.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene). Evidence shows DMF increases reaction rates but may reduce purity.

- Purification : Use preparative HPLC with a C18 column and MeCN/water (0.1% formic acid) mobile phase to isolate the target compound from byproducts like sulfoxides or unreacted starting materials .

Q. What strategies are effective for resolving contradictions between computational predictions and experimental spectral data for trifluoromethyl-containing heterocycles?

- Methodological Answer :

- Cross-Validation : Compare experimental -NMR shifts with density functional theory (DFT)-calculated values. Discrepancies >1 ppm may indicate conformational flexibility or solvent effects.

- Dynamic NMR : Use variable-temperature -NMR to detect rotational barriers in the trifluoromethyl group.

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., para vs. meta substitution) by growing single crystals and refining structures using SHELXL .

Q. How should structure-activity relationship (SAR) studies be designed for thiochroman-4-one derivatives targeting enzyme inhibition?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -Cl, -CF) or electron-donating (-OCH) groups at the 6-position. For example, 6-fluoro-2-(4-(trifluoromethyl)phenyl)thiochroman-4-one showed 53% yield and distinct bioactivity .

- Biological Assays : Test inhibitory activity against target enzymes (e.g., Leishmania spp. proteases) using fluorescence-based assays. Normalize IC values against positive controls like miltefosine.

- Data Interpretation : Use molecular docking to correlate substituent effects with binding affinity. Prioritize compounds with >50% inhibition at 10 μM for further optimization .

Q. How can researchers validate the purity of this compound using advanced chromatographic methods?

- Methodological Answer :

- HPLC Conditions : Employ a YMC-Actus Triart C18 column (5 μm, 12 nm) with a gradient of MeCN/water (0.1% formic acid). Retention times typically range from 1.25–1.38 minutes under SMD-TFA05 conditions.

- LCMS Integration : Monitor the [M+H] ion (e.g., m/z 309 for the base compound) and quantify impurities using area-under-curve (AUC) analysis. Accept purity thresholds ≥95% for biological testing .

Data Contradiction Analysis

Q. How should researchers address unexpected byproducts in the synthesis of this compound?

- Methodological Answer :

- Mechanistic Investigation : Trace byproducts (e.g., sulfoxides or dimerized species) using HRMS and isotopic labeling. For example, -labeling can distinguish oxidation pathways.

- Reaction Monitoring : Use in-situ FTIR to detect intermediate formation. Adjust reaction time if intermediates persist beyond 12 hours.

- Case Study : In one synthesis, bromoethoxy byproducts formed due to residual bromide ions; azeotropic drying with toluene eliminated this issue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.